molecular formula C9H10BrNO2 B1372174 2-Bromo-N-methoxy-N-methylbenzamide CAS No. 899425-05-9

2-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1372174
CAS No.: 899425-05-9
M. Wt: 244.08 g/mol
InChI Key: DFCHDGWEZWJPAM-UHFFFAOYSA-N
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Description

2-Bromo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.085 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and the amide nitrogen is substituted with methoxy and methyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methoxy-N-methylbenzamide typically involves the bromination of N-methoxy-N-methylbenzamide. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alcoholic solution.

Major Products Formed

    Nucleophilic substitution: Formation of N-methoxy-N-methylbenzamide derivatives.

    Reduction: Formation of N-methoxy-N-methylbenzylamine.

    Oxidation: Formation of N-methoxy-N-methylbenzaldehyde.

Scientific Research Applications

2-Bromo-N-methoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methoxy-N-methylbenzamide is unique due to the combination of bromine, methoxy, and methyl substitutions on the benzamide structure. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and research applications.

Properties

IUPAC Name

2-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCHDGWEZWJPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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